molecular formula C23H18N4O4S B2873661 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide CAS No. 941869-57-4

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide

Cat. No. B2873661
CAS RN: 941869-57-4
M. Wt: 446.48
InChI Key: AQMOMIGYCSDHNW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C23H18N4O4S and its molecular weight is 446.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mercury (II) Ion Detection

This compound has been utilized as a chemosensor for the rapid and selective detection of mercury (II) ions in water . When reacted with mercury (II) ions, the chemosensor changes color, which is indicative of the presence of this heavy metal. This application is crucial for environmental monitoring and public health.

Biothiol Detection

The same chemosensor, upon forming a complex with mercury (II) ions, can be used for the detection of biothiols . Biothiols like cysteine play significant roles in biological systems, and their detection is important for various research fields including biochemistry and pharmaceuticals.

Environmental Monitoring

Due to its sensitivity to mercury (II) ions, the compound can be employed in environmental monitoring to assess the pollution levels in water bodies . This is particularly relevant for the surveillance of industrial effluents and preventing mercury poisoning in aquatic ecosystems.

Public Health Applications

The ability to detect mercury (II) ions at very low concentrations makes this compound a valuable tool for public health. It can be used to ensure that drinking water is within the safe limits set by health organizations .

Pharmaceutical Industry

In the pharmaceutical industry, the detection of biothiols is essential. The compound’s application as a chemosensor for biothiols can aid in the screening of pharmaceutical products to ensure their safety and efficacy .

Food Industry

Similarly, in the food industry, the detection of biothiols can be important for quality control. The compound can be used to monitor the presence and concentration of biothiols in various food products .

Research and Development

The compound’s chemosensory properties can be leveraged in R&D for developing new detection methods and technologies. It can serve as a prototype for designing more efficient and selective sensors .

Educational Purposes

Lastly, due to its clear and observable colorimetric and fluorescence changes, this compound can be used for educational purposes, demonstrating chemical reactions and sensor technology to students .

properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-6-7-20-21(14-19)32-23(25-20)26(15-17-9-11-24-12-10-17)22(28)8-5-16-3-2-4-18(13-16)27(29)30/h2-14H,15H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMOMIGYCSDHNW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide

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